molecular formula C20H19NO3S B14319759 3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one CAS No. 112435-22-0

3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one

Cat. No.: B14319759
CAS No.: 112435-22-0
M. Wt: 353.4 g/mol
InChI Key: NKPWKJCHUZTGBS-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one is a complex organic compound that features a combination of indole and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one typically involves multiple steps, including electrophilic aromatic substitution and Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and sulfonyl-containing molecules, such as:

Uniqueness

What sets 3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

112435-22-0

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

3-methyl-1-[1-(4-methylphenyl)sulfonylindol-4-yl]but-3-en-1-one

InChI

InChI=1S/C20H19NO3S/c1-14(2)13-20(22)18-5-4-6-19-17(18)11-12-21(19)25(23,24)16-9-7-15(3)8-10-16/h4-12H,1,13H2,2-3H3

InChI Key

NKPWKJCHUZTGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C(=O)CC(=C)C

Origin of Product

United States

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